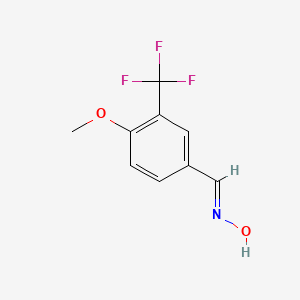
4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C9H8F3NO2 It is derived from 4-Methoxy-3-(trifluoromethyl)benzaldehyde, which is known for its applications in various chemical reactions and research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:
4-Methoxy-3-(trifluoromethyl)benzaldehyde+NH2OH⋅HCl→4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups. The oxime group provides versatility in chemical reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(NE)-N-[[4-methoxy-3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8-3-2-6(5-13-14)4-7(8)9(10,11)12/h2-5,14H,1H3/b13-5+ |
Clave InChI |
KQSBKKKSRDQAPA-WLRTZDKTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/O)C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)C=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


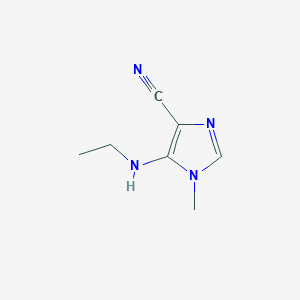

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
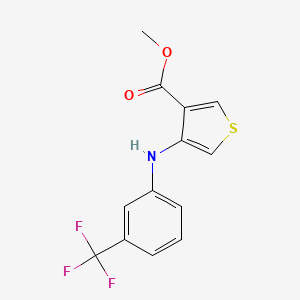
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)
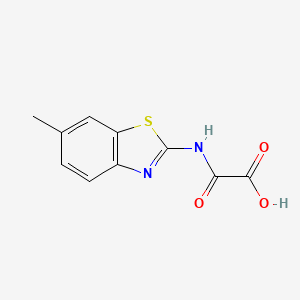

![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
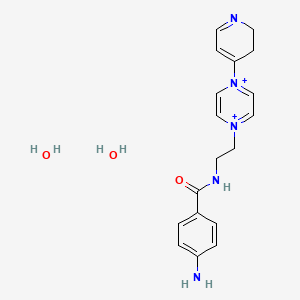
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
